molecular formula C22H14N2O3S B12144925 4-Methyl-7-(6-phenylthiopheno[3,2-e]pyrimidin-4-yloxy)chromen-2-one

4-Methyl-7-(6-phenylthiopheno[3,2-e]pyrimidin-4-yloxy)chromen-2-one

Cat. No.: B12144925
M. Wt: 386.4 g/mol
InChI Key: AVPXEIDOUXMDQK-UHFFFAOYSA-N
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Description

4-Methyl-7-(6-phenylthiopheno[3,2-e]pyrimidin-4-yloxy)chromen-2-one is a complex organic compound with a unique structure that combines chromenone and thiophenopyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-7-(6-phenylthiopheno[3,2-e]pyrimidin-4-yloxy)chromen-2-one typically involves multiple stepsThe reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-7-(6-phenylthiopheno[3,2-e]pyrimidin-4-yloxy)chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic groups .

Scientific Research Applications

4-Methyl-7-(6-phenylthiopheno[3,2-e]pyrimidin-4-yloxy)chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-7-(6-phenylthiopheno[3,2-e]pyrimidin-4-yloxy)chromen-2-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-7-(6-phenylthiopheno[3,2-e]pyrimidin-4-yloxy)chromen-2-one is unique due to its combination of chromenone and thiophenopyrimidine moieties, which confer specific electronic and steric properties. This uniqueness makes it particularly valuable for applications requiring precise molecular interactions .

Properties

Molecular Formula

C22H14N2O3S

Molecular Weight

386.4 g/mol

IUPAC Name

4-methyl-7-(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxychromen-2-one

InChI

InChI=1S/C22H14N2O3S/c1-13-9-20(25)27-18-10-15(7-8-16(13)18)26-21-17-11-19(14-5-3-2-4-6-14)28-22(17)24-12-23-21/h2-12H,1H3

InChI Key

AVPXEIDOUXMDQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3=C4C=C(SC4=NC=N3)C5=CC=CC=C5

Origin of Product

United States

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